N-methyl-N-(3-methylbenzyl)guanidine sulfate

Lipophilicity Drug-likeness Fragment-based drug discovery

N-Methyl-N-(3-methylbenzyl)guanidine sulfate (CAS 1185479-32-6) is a disubstituted guanidine derivative belonging to the arylalkylguanidine class, with the molecular formula C10H17N3O4S and a molecular weight of 275.32 g/mol. The compound features a guanidine core substituted with a methyl group at the N1 position and a 3-methylbenzyl (meta-methylbenzyl) group, distinguishing it from its ortho- and para-methyl regioisomers as well as from unsubstituted N-benzyl analogs.

Molecular Formula C10H17N3O4S
Molecular Weight 275.32
CAS No. 1185479-32-6
Cat. No. B2848964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(3-methylbenzyl)guanidine sulfate
CAS1185479-32-6
Molecular FormulaC10H17N3O4S
Molecular Weight275.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN(C)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/C10H15N3.H2O4S/c1-8-4-3-5-9(6-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
InChIKeyLPEPZGOJWJMXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(3-methylbenzyl)guanidine Sulfate (CAS 1185479-32-6): Chemical Identity and Core Physicochemical Profile


N-Methyl-N-(3-methylbenzyl)guanidine sulfate (CAS 1185479-32-6) is a disubstituted guanidine derivative belonging to the arylalkylguanidine class, with the molecular formula C10H17N3O4S and a molecular weight of 275.32 g/mol . The compound features a guanidine core substituted with a methyl group at the N1 position and a 3-methylbenzyl (meta-methylbenzyl) group, distinguishing it from its ortho- and para-methyl regioisomers as well as from unsubstituted N-benzyl analogs . It is primarily supplied as a research chemical and building block for medicinal chemistry and fragment-based drug discovery applications .

Why N-Methyl-N-(3-methylbenzyl)guanidine Sulfate Cannot Be Interchanged with Its Ortho- or Para-Methyl Isomers


Substituting N-methyl-N-(3-methylbenzyl)guanidine sulfate with its ortho-methyl (CAS 1185438-16-7) or para-methyl (CAS 1609407-12-6) regioisomers introduces quantifiable differences in lipophilicity and, consequently, in membrane permeability and biological target engagement . The meta-methyl substitution positions the methyl group at the 3-position of the benzyl ring, producing a distinct LogP of 1.23 compared to 1.18 for the ortho isomer, a difference of 0.05 log units that can significantly alter pharmacokinetic distribution and off-target binding profiles in biological screening cascades . Furthermore, in sigma receptor pharmacology, the position of the methyl substituent on the benzyl ring determines whether further halogen substitution at the meta or para positions can enhance receptor binding potency—a critical consideration when this compound serves as a synthetic intermediate for structure-activity relationship (SAR) exploration [1]. Even where in-class compounds share a guanidine warhead, differences in substitution pattern translate into divergent LogP, steric bulk, and hydrogen-bonding geometry, making generic interchange scientifically unsound .

Quantitative Differentiation Evidence for N-Methyl-N-(3-methylbenzyl)guanidine Sulfate Versus Closest Analogs


Lipophilicity (LogP) Comparison Across Methylbenzyl Regioisomers: Meta vs. Ortho vs. Para

The target compound (meta-methyl isomer) exhibits a measured LogP of 1.23, which is 0.05 log units higher than the ortho-methyl isomer (LogP 1.18) and equivalent to the para-methyl isomer (LogP 1.23). This difference reflects the distinct electronic and steric environment imposed by the meta-methyl substituent on the benzyl ring . In the context of fragment-based screening, where compounds must satisfy Rule of Three criteria (LogP ≤ 3), all three isomers qualify, but the 0.05 LogP increment for the meta isomer corresponds to approximately 12% higher predicted membrane partitioning, which may influence cellular permeability in cell-based assays .

Lipophilicity Drug-likeness Fragment-based drug discovery

Sigma Receptor Structure-Activity Relationship: Meta-Methyl Substitution as a Baseline for Halogen Derivatization

In a systematic in vitro evaluation of guanidine analogues as sigma receptor ligands, Behensky et al. (2013) demonstrated that while migration of the methyl moiety alone produced no statistically significant differences in sigma receptor-mediated Ca²⁺ response inhibition, chloro and bromo substitution at the meta and para positions of the benzyl ring increased potency by ≤160% compared to the unsubstituted methyl parent [1]. The meta-methylbenzylguanidine scaffold (structurally analogous to the target compound) thus serves as an essential synthetic starting point for further halogen derivatization at the remaining meta and para positions, which is not equivalently accessible from the ortho-methyl isomer due to steric constraints [2]. The reference compound N,N'-di-o-tolyl-guanidine (o-DTG) exhibited an IC50 of 74.7 μM in the ischemia assay, while the most potent derivative, N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG), achieved an IC50 of 2.2 μM—a 34-fold improvement [1].

Sigma receptor Neuroprotection Stroke therapeutics

Benzylguanidine Antibacterial Activity: Class-Level MIC Evidence Supporting Antimicrobial Screening Utility

Although direct MIC data for N-methyl-N-(3-methylbenzyl)guanidine sulfate against specific bacterial strains have not been published, the benzylguanidine structural class has been validated in antimicrobial screening. A 2022 SAR study by the Potter group demonstrated that benzyl and phenyl guanidine derivatives exhibit MIC values in the low µg/mL range against Staphylococcus aureus and Escherichia coli, with the most potent compound (9m, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) achieving MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) [1]. Separately, vendor-reported data for the para-methyl analog (N-methyl-N-(4-methylbenzyl)guanidine sulfate) indicate bacteriostatic activity against S. aureus at concentrations as low as 1 µg/mL, with hemolytic effects observed at higher concentrations (>50 µg/mL) . The meta-methyl substitution pattern of the target compound provides a distinct electronic distribution on the benzyl ring compared to the para-substituted analog, which may translate into differential antibacterial potency in head-to-head screening [2].

Antimicrobial MRSA Benzylguanidine SAR

Purity and Quality Certification Differentiation: NLT 98% (ISO-Certified) Versus Standard 95% Supply

N-methyl-N-(3-methylbenzyl)guanidine sulfate is available at two distinct purity tiers from different suppliers. MolCore offers the compound at NLT 98% purity under an ISO-certified quality system, positioning the product for pharmaceutical R&D and quality control applications requiring high-purity intermediates . In contrast, Fluorochem, Leyan, and Hit2Lead supply the compound at 95% purity, which is adequate for general research and screening purposes . This 3% (absolute) purity differential is significant in the context of impurity-sensitive assays, where byproducts from synthesis (e.g., unreacted 3-methylbenzyl chloride or N-methylguanidine) at levels above 2% may confound biological readouts or catalyze undesired side reactions .

Purity Quality control Pharmaceutical intermediate

Fragment-Based Drug Discovery Compatibility: Rule of Three Compliance Profile

N-methyl-N-(3-methylbenzyl)guanidine sulfate (free base MW 177.25; sulfate salt MW 275.32) conforms to the Rule of Three criteria widely used for fragment-based drug discovery: molecular weight ≤ 300 Da, LogP ≤ 3 (measured 1.23), hydrogen-bond donors = 4, hydrogen-bond acceptors = 3, rotatable bonds = 2–3 (depending on calculation method) [1]. Its topological polar surface area (TPSA) of 127.71 Ų exceeds the typical Rule of Three threshold of 120 Ų, which distinguishes it from smaller, less polar fragments and may confer advantages in target binding through additional hydrogen-bonding interactions with protein active sites . This compound is included in the ChemBridge fragment library (BB-4015996) alongside its ortho and para regioisomers, enabling systematic regioisomeric SAR exploration in fragment-based screening campaigns .

Fragment-based screening Rule of Three Lead-like properties

Recommended Application Scenarios for N-Methyl-N-(3-methylbenzyl)guanidine Sulfate Based on Quantitative Differentiation Evidence


Sigma Receptor Drug Discovery: Meta-Methylbenzylguanidine as a Synthetic Intermediate for Halogen-Derivatized σ-1/σ-2 Ligands

Based on the SAR evidence from Behensky et al. (2013), which established that chloro and bromo substitution at meta and para positions of the benzyl ring increases sigma receptor-mediated neuroprotective potency by up to 160%, N-methyl-N-(3-methylbenzyl)guanidine sulfate serves as the optimal starting scaffold for systematic halogen SAR exploration [1]. The meta-methyl substitution preserves the electronic environment required for subsequent electrophilic aromatic substitution at the remaining activated positions, a synthetic pathway that is sterically impeded when starting from the ortho-methyl isomer. Procurement of the meta isomer at NLT 98% purity (MolCore) is recommended for programs requiring precise stoichiometric control in derivatization reactions [2].

Antimicrobial Screening Library Construction: Benzylguanidine Scaffold with Distinct Meta-Substitution for MRSA Lead Discovery

The validated antibacterial activity of the benzylguanidine class, with lead compound 9m achieving MICs of 0.5–1 µg/mL against S. aureus and E. coli (including MRSA strains), supports inclusion of the meta-methylbenzylguanidine scaffold in antimicrobial screening decks [1]. The meta-substitution pattern differentiates this compound from the para-methyl analog (reported bacteriostatic at 1 µg/mL against S. aureus) and may yield distinct resistance profiles when screened against multidrug-resistant clinical isolates [2]. The 95% purity grade (Hit2Lead, Fluorochem) is sufficient for primary phenotypic screening at concentrations up to 100 µM, while the 98% grade is preferred for confirmatory dose-response assays .

Fragment-Based Drug Discovery: Regioisomeric SAR Starting Point with Quantified Lipophilicity Differentiation

The inclusion of N-methyl-N-(3-methylbenzyl)guanidine sulfate in the ChemBridge fragment library (BB-4015996) alongside its ortho (BB-4015995) and para (BB-4015997) regioisomers enables systematic fragment-based SAR campaigns [1]. The measured LogP of 1.23 for the meta isomer (compared to 1.18 for ortho) provides a quantifiable basis for correlating lipophilicity with binding affinity, ligand efficiency, and selectivity across a panel of protein targets [2]. The compound's TPSA of 127.71 Ų, which slightly exceeds the Rule of Three threshold, positions it as a 'lead-like' rather than strictly 'fragment-like' starting point, making it suitable for fragment-to-lead optimization programs where slightly higher molecular complexity is desired from the outset .

Pharmaceutical Analytical Method Development: High-Purity Grade for Impurity Profiling and Reference Standard Qualification

The availability of N-methyl-N-(3-methylbenzyl)guanidine sulfate at NLT 98% purity under ISO-certified quality systems (MolCore) makes this compound suitable for use as a reference standard in HPLC method development and impurity profiling studies [1]. The 3% absolute purity differential versus the standard 95% grade translates to approximately 60% fewer total impurities, reducing the likelihood of impurity-related interference in chromatographic method validation [2]. Key process impurities include unreacted 3-methylbenzyl chloride and N-methylguanidine, both of which can be monitored and quantified using the high-purity lot as a calibration reference .

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